Cas no 35733-96-1 (5-(Aminomethyl)-2-methoxypyrimidin-4-amine)

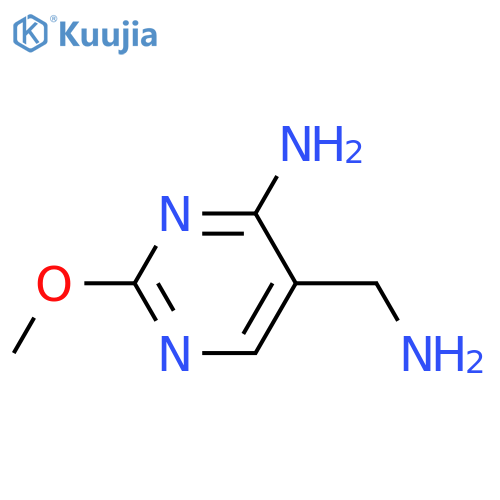

35733-96-1 structure

商品名:5-(Aminomethyl)-2-methoxypyrimidin-4-amine

CAS番号:35733-96-1

MF:C6H10N4O

メガワット:154.169800281525

CID:5185432

5-(Aminomethyl)-2-methoxypyrimidin-4-amine 化学的及び物理的性質

名前と識別子

-

- 5-(Aminomethyl)-2-methoxypyrimidin-4-amine

-

- インチ: 1S/C6H10N4O/c1-11-6-9-3-4(2-7)5(8)10-6/h3H,2,7H2,1H3,(H2,8,9,10)

- InChIKey: WZSKWUIRFACWOS-UHFFFAOYSA-N

- ほほえんだ: C1(OC)=NC=C(CN)C(N)=N1

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 2

5-(Aminomethyl)-2-methoxypyrimidin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A577682-1g |

5-(Aminomethyl)-2-methoxypyrimidin-4-amine |

35733-96-1 | 97% | 1g |

$698.0 | 2024-04-19 | |

| Chemenu | CM518886-1g |

5-(Aminomethyl)-2-methoxypyrimidin-4-amine |

35733-96-1 | 97% | 1g |

$684 | 2023-03-10 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD587611-1g |

5-(Aminomethyl)-2-methoxypyrimidin-4-amine |

35733-96-1 | 97% | 1g |

¥4788.0 | 2023-03-11 |

5-(Aminomethyl)-2-methoxypyrimidin-4-amine 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

4. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

35733-96-1 (5-(Aminomethyl)-2-methoxypyrimidin-4-amine) 関連製品

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:35733-96-1)5-(Aminomethyl)-2-methoxypyrimidin-4-amine

清らかである:99%

はかる:1g

価格 ($):628.0